Cas no 92950-42-0 (13-Oxo-10-deacetyl Baccatin III)

13-Oxo-10-deacetyl Baccatin III structure
92950-42-0 structure
Product Name:13-Oxo-10-deacetyl Baccatin III
Numero CAS:92950-42-0
MF:C29H34O10
MW:542.574269771576
CID:1062999
Update Time:2024-10-26

13-Oxo-10-deacetyl Baccatin III Proprietà chimiche e fisiche

Nomi e identificatori

    • 13-Oxo-10-deacetyl Baccatin III
    • 10-Deacetyl-13-oxobaccatin III
    • 13-Oxo-10-deacetyl B
    • (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione (ACI)
    • 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione, 12b-(acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-, [2aR-(2aα,4β,4aβ,6β,11α,12α,12aα,12bα)]- (ZCI)
    • Inchi: 1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
    • Chiave InChI: WMZBAMYUOYXRSF-RIFKXWPOSA-N
    • Sorrisi: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(CC(=O)C(C)=C([C@H](C1=O)O)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C

Proprietà calcolate

  • Massa esatta: 542.21500

Proprietà sperimentali

  • PSA: 156.66000
  • LogP: 1.29000

13-Oxo-10-deacetyl Baccatin III Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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13-Oxo-10-deacetyl Baccatin III Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
Baccatin III derivatives: reduction of the C-11, C-12 double bond
Marder, Raphaele; Dubois, Joelle; Guenard, Daniel; Gueritte-Voegelein, Francoise; Potier, Pierre, Tetrahedron, 1995, 51(7), 1985-94

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Periodic acid (H5IO6) Solvents: 1,4-Dioxane ,  Water
Riferimento
The chemistry of occurrence of taxane derivatives. XIII. The oxidation of 10-deacetylbaccatin III
Appendino, Giovanni; Fenoglio, Ivana; Cravotto, Giancarlo; Varese, Marcella; Gariboldi, Pierluigi; et al, Gazzetta Chimica Italiana, 1994, 124(6), 253-7

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Acetone ;  rt → -50 °C; 20 min, -50 °C
1.2 Reagents: Isopropanol
Riferimento
Preparation and pharmaceutical composition of Δ12,13-isotaxol analogs for use as antineoplastic agents
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1 h, -78 °C
Riferimento
Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives
Baldelli, Eleonora; Battaglia, Arturo; Bombardelli, Ezio; Carenzi, Giacomo; Fontana, Gabriele; et al, Journal of Organic Chemistry, 2003, 68(25), 9773-9779

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  -78 °C
1.2 Reagents: Dimethyl sulfide ,  Pyridine ;  rt
Riferimento
A process for the preparation of 14--hydroxybaccatin III 1,14-carbonate
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Semi-synthetic taxanes with anti-tumoral activity
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  overnight, rt
Riferimento
Modification of taxane A ring via maneuvering of the C-11 double bond of 10-deacetylbaccatin III to get novel rearranged taxoids
Chakraborty, Vaishali; Bordoloi, Manobjyoti, Letters in Organic Chemistry, 2008, 5(8), 687-691

13-Oxo-10-deacetyl Baccatin III Raw materials

13-Oxo-10-deacetyl Baccatin III Preparation Products

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